molecular formula C11H11NO2S2 B1269023 Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate CAS No. 243669-48-9

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

Cat. No.: B1269023
CAS No.: 243669-48-9
M. Wt: 253.3 g/mol
InChI Key: AKFDBWIUWIWHRK-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within the cell .

Properties

IUPAC Name

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDBWIUWIWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352084
Record name Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243669-48-9
Record name Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

A1: this compound serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of this compound and its potential for modification to achieve LDH inhibition.

Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using this compound itself as a potential LDH inhibitor?

A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with this compound itself. Further research might explore the direct interaction of this compound with LDH using computational modeling techniques.

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